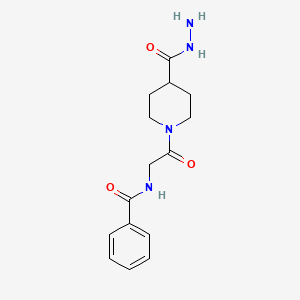
N-(2-(4-(Hydrazinecarbonyl)piperidin-1-yl)-2-oxoethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(Hydrazinecarbonyl)piperidin-1-yl)-2-oxoethyl)benzamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of N-(2-(4-(Hydrazinecarbonyl)piperidin-1-yl)-2-oxoethyl)benzamide involves multiple steps. One common method includes the reaction of piperidine derivatives with hydrazine and benzoyl chloride under controlled conditions . The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods often involve continuous flow reactions to enhance yield and efficiency .
Chemical Reactions Analysis
N-(2-(4-(Hydrazinecarbonyl)piperidin-1-yl)-2-oxoethyl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(2-(4-(Hydrazinecarbonyl)piperidin-1-yl)-2-oxoethyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(4-(Hydrazinecarbonyl)piperidin-1-yl)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events . The exact pathways depend on the specific application and target, but generally involve binding to active sites and altering the function of the target molecule .
Comparison with Similar Compounds
N-(2-(4-(Hydrazinecarbonyl)piperidin-1-yl)-2-oxoethyl)benzamide can be compared with other piperidine derivatives such as:
N-(4-(quinazolin-2-yl)phenyl)benzamide: Known for its anti-angiogenesis activities.
2-benzyl benzimidazole: Used in opioid research and has potent analgesic properties.
The uniqueness of this compound lies in its specific hydrazinecarbonyl group, which imparts distinct reactivity and potential biological activities .
Properties
Molecular Formula |
C15H20N4O3 |
|---|---|
Molecular Weight |
304.34 g/mol |
IUPAC Name |
N-[2-[4-(hydrazinecarbonyl)piperidin-1-yl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C15H20N4O3/c16-18-15(22)12-6-8-19(9-7-12)13(20)10-17-14(21)11-4-2-1-3-5-11/h1-5,12H,6-10,16H2,(H,17,21)(H,18,22) |
InChI Key |
XICDOIOEFANFBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NN)C(=O)CNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















